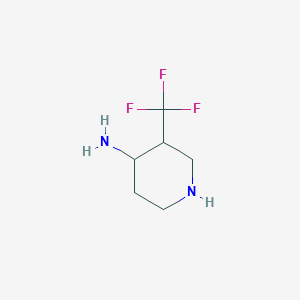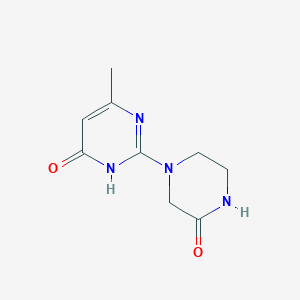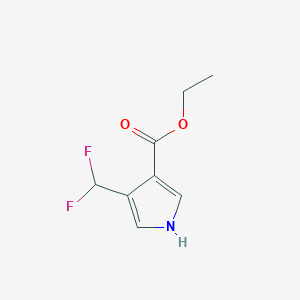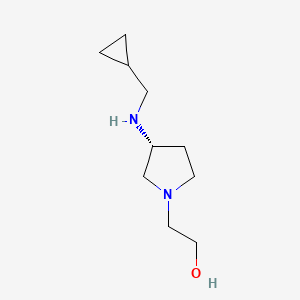
3-(Trifluoromethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)piperidin-4-amine is a fluorinated organic compound that features a piperidine ring substituted with a trifluoromethyl group at the 3-position and an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)piperidin-4-amine typically involves the introduction of the trifluoromethyl group and the amine group onto a piperidine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is used to introduce the trifluoromethyl group onto a piperidine precursor. This can be followed by amination reactions to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to ensure the desired product is obtained with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also features a trifluoromethyl group and an amine group, but on a pyridine ring instead of a piperidine ring.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a spirocyclic structure with a piperidine ring, but lacks the trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Eigenschaften
Molekularformel |
C6H11F3N2 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
3-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h4-5,11H,1-3,10H2 |
InChI-Schlüssel |
GBIFNTCMJZGUTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)



![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)





